N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.
Coupling of the fluorophenyl group: This can be done using palladium-catalyzed cross-coupling reactions.
Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the amine precursors under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Uniqueness
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-20(2)12(10-3-5-11(16)6-4-10)9-17-14(21)15(22)18-13-7-8-23-19-13/h3-8,12H,9H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPRWNRYHTDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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